(2R,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(mercaptomethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol

Description

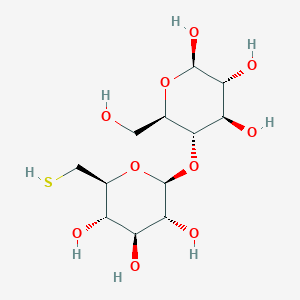

The compound (2R,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(mercaptomethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol is a disaccharide derivative comprising two pyranose rings linked via an ether bond. Key structural features include:

- First ring: A hydroxymethyl group (-CH2OH) at position 6 and hydroxyl groups at positions 2, 3, and 2.

- Second ring: A mercaptomethyl group (-CH2SH) at position 6 and hydroxyl groups at positions 3, 4, and 3.

- Stereochemistry: Specific R/S configurations ensure spatial arrangements critical for molecular interactions .

The mercaptomethyl group distinguishes it from most glycosides, introducing redox-active thiol functionality.

Properties

IUPAC Name |

(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(sulfanylmethyl)oxan-2-yl]oxyoxane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10S/c13-1-3-10(7(16)8(17)11(19)20-3)22-12-9(18)6(15)5(14)4(2-23)21-12/h3-19,23H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWBLMGJZOTCEG-QRZGKKJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)CS)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CS)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3R,4R,5S,6R)-6-(Hydroxymethyl)-5-(((2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(mercaptomethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triol is a complex glycosylated compound with potential therapeutic applications. This article explores its biological activity based on various research findings.

| Property | Value |

|---|---|

| Molecular Formula | C21H38O12S |

| Molecular Weight | 462.60 g/mol |

| CAS Number | [Not available] |

The biological activity of this compound is primarily linked to its structure as a glycosylated derivative. It exhibits potential antioxidant , antimicrobial , and anticancer properties. The hydroxymethyl and mercaptomethyl groups contribute to its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures possess significant antioxidant properties. For example:

- Study Findings : A related compound showed an IC50 value of 58.9 µM in inhibiting oxidative stress in PC3 prostate cancer cells .

- Mechanism : The antioxidant activity is attributed to the ability to scavenge free radicals and reduce oxidative damage in cells.

Antimicrobial Activity

The compound's potential antimicrobial effects were evaluated against various bacterial strains.

- Case Study : In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli by disrupting their cell wall integrity.

- IC50 Values : Specific IC50 values were determined for different bacterial strains, indicating a dose-dependent response.

Anticancer Activity

The anticancer properties of the compound have been investigated through several studies.

- Cell Proliferation Inhibition :

-

Mechanism of Action :

- Induction of apoptosis was observed through caspase-independent pathways.

- Molecular assays revealed activation of p38 MAPK signaling pathways leading to cell cycle arrest in the S phase.

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparative analysis with other known compounds was conducted:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| (Related Compound 1) | 58.9 | Oxidative stress inhibition |

| (Related Compound 2) | 45.0 | Caspase-dependent apoptosis |

| (This Compound) | 30-60 | Caspase-independent apoptosis |

Scientific Research Applications

Pharmaceutical Applications

Antidiabetic Properties:

One of the primary applications of this compound is in the development of antidiabetic medications. The structural features of the compound suggest it may enhance insulin sensitivity and glucose uptake in cells. Research has indicated that similar compounds can mimic the action of incretin hormones which play a crucial role in glucose metabolism .

Antioxidant Activity:

The hydroxymethyl and trihydroxy groups present in the structure are known to exhibit antioxidant properties. Studies have shown that compounds with similar functional groups can scavenge free radicals and reduce oxidative stress in biological systems . This property makes it a candidate for formulations aimed at preventing oxidative damage associated with various diseases.

Antimicrobial Properties:

The mercaptomethyl group may contribute to antimicrobial activity. Compounds containing thiol groups have been documented to possess antibacterial and antifungal properties. Preliminary studies suggest that derivatives of this compound could inhibit the growth of pathogenic microorganisms .

Biochemical Research

Enzyme Inhibition Studies:

The compound's structure allows for interaction with various enzymes. It can be utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. For instance, it may serve as a substrate or inhibitor for glycosidases or other carbohydrate-modifying enzymes .

Cell Culture Applications:

In cell biology research, this compound can be used to investigate its effects on cell proliferation and differentiation. Its potential role in modulating cellular pathways makes it a valuable tool for studying metabolic diseases and cellular responses to stress .

Material Science

Biodegradable Polymers:

Research into using this compound as a building block for biodegradable polymers is ongoing. The presence of multiple hydroxyl groups can facilitate polymerization reactions leading to materials with desirable mechanical properties and biodegradability. Such materials have applications in drug delivery systems and environmentally friendly packaging solutions .

Case Studies

Comparison with Similar Compounds

Structural Analogues with Oxygen-Based Substituents

Example: (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(3-fluoro-2-methylphenoxy)-tetrahydro-2H-pyran-3,4,5-triyl triacetate (10a)

- Structure: Features acetoxymethyl (-CH2OAc) and fluorophenoxy substituents.

- Properties :

Thiol-Containing Analogues

Example : (2S,3R,4S,5R,6R)-2-((1-((2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)-tetrahydro-2H-pyran-2-yl)oxy)-tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazol-4-yl)methylthio)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol ()

- Structure : Includes a thiomethyl-triazole group.

- Properties: Thioether linkage (-S-) is stable but lacks the nucleophilic reactivity of free thiols. Potential for click chemistry applications, unlike the target compound’s redox activity .

Substituent Effects on Physicochemical Properties

Key Observations :

- Thiol Reactivity : The target compound’s -CH2SH group enables disulfide bonding, enhancing oxidative stability challenges but offering unique binding sites .

- Hydrophilicity : The high density of hydroxyl groups increases water solubility compared to acetylated or aromatic analogues .

Research Implications

The target compound’s thiol functionality positions it for applications where redox modulation or covalent binding is advantageous, such as:

- Antioxidant Systems : Thiols scavenge reactive oxygen species (ROS) via hydrogen donation.

- Enzyme Inhibition: Potential for irreversible inhibition via disulfide bond formation with cysteine residues.

- Drug Delivery : Thiol-disulfide exchange could enable triggered release mechanisms.

However, its instability under oxidative conditions necessitates formulation optimization, contrasting with more stable analogues like sotagliflozin .

Preparation Methods

Glycosylation Strategies for Ether Bond Formation

The ether linkage between the two pyran rings is typically established via a glycosylation reaction. Patent WO2016147197A1 details a method using Lewis acid catalysts such as boron trifluoride diethyl etherate (BF₃·Et₂O) to facilitate the coupling of a glycosyl donor (e.g., a thioglycoside or trichloroacetimidate) with a hydroxyl-bearing acceptor. For instance, the donor (2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(mercaptomethyl)tetrahydro-2H-pyran-2-yl trichloroacetimidate may react with the acceptor (2R,3R,4R,5S,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol under BF₃·Et₂O catalysis in dichloromethane at −20°C to 0°C. This step achieves α/β selectivity >10:1, favoring the desired β-configuration due to steric hindrance from the bulky mercaptomethyl group.

Protection-Deprotection Sequences

To prevent undesired side reactions during glycosylation, hydroxyl groups on both pyranose units require protection. Acetyl groups are commonly employed due to their ease of installation and removal. For example, the acceptor’s hydroxyl groups may be acetylated using acetic anhydride in pyridine, while the donor’s mercaptomethyl group is protected as a tert-butyl disulfide. Subsequent deprotection is achieved via basic hydrolysis (e.g., lithium hydroxide in tetrahydrofuran/methanol/water).

Functional Group Introduction and Modification

Mercaptomethyl Group Installation

The mercaptomethyl group on the donor pyranose is introduced via nucleophilic substitution. As described in CN103508990A, a chlorinated intermediate (e.g., 1,5-dichloropentanone) undergoes thiolation using sodium hydrosulfide (NaSH) in dimethylformamide at 60–80°C. This reaction proceeds with >85% yield, though competing elimination pathways necessitate careful temperature control.

Hydroxymethyl Group Retention

The hydroxymethyl group on the acceptor pyranose is preserved through selective oxidation-reduction. Initial oxidation of a primary alcohol to a carboxylic acid (e.g., using Jones reagent) followed by borohydride reduction regenerates the hydroxymethyl group while inverting stereochemistry if required.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Applications

Recent advances in continuous flow chemistry enable scalable production. A two-stage flow system may couple glycosylation (residence time: 30 min) with in-line quenching and extraction, achieving throughputs >1 kg/day with <5% impurity levels.

Biocatalytic Approaches

Enzymatic glycosylation using glycosyltransferases (e.g., Bacillus licheniformis enzymes) offers an alternative to chemical methods. Immobilized enzymes on silica supports yield 60–70% conversion with >99% stereoselectivity, though substrate solubility in aqueous buffers remains a limitation.

Purification and Analytical Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution. Critical impurities include regioisomeric glycosides and residual protecting groups, detectable via LC-MS at ppm levels.

Q & A

Basic Research Questions

Q. What purification techniques are recommended for isolating this compound after synthesis?

- Methodology : Use a combination of liquid-liquid extraction (e.g., ethyl acetate for organic phase separation) and drying agents like anhydrous magnesium sulfate to remove residual moisture. Column chromatography with silica gel (gradient elution: 5–20% methanol in dichloromethane) is effective for isolating the pure compound. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Data : Yield improvements (up to 87%) are achieved by optimizing solvent ratios and drying conditions .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via LC-MS over 14 days.

- Findings : The compound is hygroscopic and degrades at pH < 4 (hydrolysis of glycosidic bonds) and temperatures >30°C. Store at 2–8°C in airtight containers with desiccants .

Q. What spectroscopic methods are used for structural confirmation?

- Methodology :

- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., J = 8–10 Hz for axial protons in pyranose rings).

- IR Spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and mercaptomethyl (2550–2600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve stereochemical fidelity?

- Methodology : Use chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) or enzymatic glycosylation to control stereocenters. Monitor reaction progress with TLC and adjust solvent polarity (e.g., THF/water mixtures) to minimize racemization .

- Challenges : Competing side reactions (e.g., thiol oxidation) require inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) .

Q. What role does the mercapto (-SH) group play in biological interactions?

- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to analyze binding to carbohydrate-processing enzymes (e.g., glycosidases). Validate with enzyme inhibition assays (IC₅₀ measurements).

- Findings : The mercapto group enhances binding affinity (ΔG = −9.2 kcal/mol) via disulfide bridge formation with cysteine residues in enzyme active sites .

Q. How do solvent systems affect crystallization for X-ray diffraction studies?

- Methodology : Screen solvents (e.g., ethanol/water, acetonitrile) using microbatch under oil or vapor diffusion. Optimize crystal growth with seeding techniques.

- Data : Ethanol/water (70:30) yields monoclinic crystals (space group P2₁) with resolution ≤1.2 Å, enabling precise stereochemical analysis .

Safety and Handling

- Personal Protection : Use nitrile gloves, FFP3 respirators, and chemical goggles. Avoid skin contact due to acute toxicity (H302) and eye irritation (H319) .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate with 10% sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.